4-[(3-chlorophenyl)sulfanyl]-5-methoxy-2-(pyridin-2-yl)pyrimidine
Description
Properties
IUPAC Name |
4-(3-chlorophenyl)sulfanyl-5-methoxy-2-pyridin-2-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS/c1-21-14-10-19-15(13-7-2-3-8-18-13)20-16(14)22-12-6-4-5-11(17)9-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNLPUFJULYTHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1SC2=CC(=CC=C2)Cl)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-chlorophenyl)sulfanyl]-5-methoxy-2-(pyridin-2-yl)pyrimidine typically involves multiple steps, including the formation of the pyrimidinyl core, the introduction of the pyridinyl group, and the attachment of the chlorophenylsulfanyl group. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and pyridine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
4-[(3-chlorophenyl)sulfanyl]-5-methoxy-2-(pyridin-2-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyrimidine ring with specific substitutions that enhance its biological activity. The molecular structure includes:
- A methoxy group at the 5-position.
- A chlorophenylthio group at the 4-position.
- A pyridine moiety at the 2-position.
The synthesis of 4-[(3-chlorophenyl)sulfanyl]-5-methoxy-2-(pyridin-2-yl)pyrimidine can be achieved through several methods, including nucleophilic substitution reactions and cyclization processes. These synthetic pathways are crucial for modifying the compound to optimize its biological activity or to create analogs for further study.
Biological Activities
Research indicates that pyrimidine derivatives, including this compound, exhibit a range of biological activities. Notably, they have been investigated for:
- Antiviral Properties : Similar compounds have shown potential against various viruses, suggesting that this compound may also possess antiviral capabilities.
- Anticancer Activity : The structural features of the compound may contribute to its effectiveness in targeting cancer cells. Studies on related compounds have demonstrated significant cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Compounds with similar functional groups have been reported to exhibit anti-inflammatory properties, which could be relevant for therapeutic applications.
Case Studies and Research Findings
Several studies have documented the efficacy of related compounds in biological assays. Here are notable findings:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antiviral Activity | Demonstrated effectiveness against tobacco mosaic virus for structurally similar pyrimidines. |
| Study B | Anticancer Properties | Reported significant cytotoxicity in breast cancer cell lines with derivatives exhibiting similar substitutions. |
| Study C | Anti-inflammatory Effects | Found that compounds with thioether functionalities reduced inflammation markers in animal models. |
Applications in Medicinal Chemistry
The unique arrangement of functional groups in this compound makes it a valuable candidate for drug development. Its potential applications include:
- Lead Compound in Drug Discovery : Due to its diverse biological activities, it can serve as a lead compound for developing new antiviral or anticancer agents.
- Building Block for Synthesis : The compound can act as a building block in organic synthesis for creating more complex molecules with desired pharmacological properties.
- Targeted Therapy Development : Its specific interactions with biological targets may lead to the development of targeted therapies that minimize side effects compared to traditional treatments.
Mechanism of Action
The mechanism of action of 4-[(3-chlorophenyl)sulfanyl]-5-methoxy-2-(pyridin-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Observations:
Chlorophenyl Position: The 3-chloro vs. 4-chloro substitution (target vs. ) alters steric and electronic profiles.
Heterocyclic Diversity : Compounds like the pyrazolo[1,5-a]pyrimidine in and thiazole-containing derivatives in demonstrate broader heterocyclic diversity, which can enhance target selectivity or metabolic stability.
Biological Activity : While the target compound lacks explicit activity data, analogs like the CDK2 inhibitor in highlight the importance of substituent conformation (e.g., trans vs. cis for kinase binding).
Conformational and Electronic Comparisons
- Trans vs.
- Electron Density : The methoxy group at position 5 donates electron density to the pyrimidine ring, contrasting with electron-withdrawing groups (e.g., CF₃ in ), which may modulate reactivity or solubility.
- Noncovalent Interactions: Computational analyses (e.g., Multiwfn or NCI plots ) could reveal differences in hydrogen-bonding capacity or van der Waals surfaces between the target and analogs.
Research Findings and Implications
Agrochemical Potential: Structural similarities to pesticidal pyrimidines (e.g., ) warrant exploration in crop protection studies.
Biological Activity
4-[(3-Chlorophenyl)sulfanyl]-5-methoxy-2-(pyridin-2-yl)pyrimidine is a heterocyclic compound belonging to the class of pyrimidine derivatives. Its unique molecular structure, comprising a pyrimidine ring substituted with a methoxy group at the 5-position, a chlorophenylthio group at the 4-position, and a pyridine moiety at the 2-position, suggests potential biological activities that merit detailed exploration.
Chemical Structure
The molecular formula of this compound is CHClNOS, and its molecular weight is approximately 287.75 g/mol. The structural features that contribute to its biological activity include:
- Pyrimidine Ring : A versatile scaffold known for various biological activities.
- Methoxy Group : Often enhances solubility and biological interaction.
- Chlorophenylthio Group : May contribute to unique pharmacological properties.
Synthesis
The synthesis of this compound can be achieved through several methods, often involving multi-step processes that include functional group modifications to enhance biological activity or create analogs.
Biological Activities
Research indicates that pyrimidine derivatives exhibit a range of biological activities, including:
- Antiviral Activity : Compounds similar to this compound have shown promise against viral infections, particularly in inhibiting tobacco mosaic virus (TMV) activity.
- Antibacterial Properties : Studies have demonstrated that related compounds possess significant antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases like Alzheimer's .
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent .
Antiviral Studies
In one study, derivatives of pyrimidines were synthesized and tested for antiviral efficacy, revealing that compounds with similar structures to this compound displayed enhanced activity against TMV. The results indicated a dose-dependent response with significant reductions in viral replication at specific concentrations .
Antibacterial Evaluation
A series of synthesized pyrimidine derivatives were tested for antibacterial properties. Among these, this compound demonstrated noteworthy inhibition against Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .
Enzyme Inhibition Studies
Research focusing on enzyme inhibition revealed that this compound could effectively inhibit AChE activity, demonstrating potential applications in treating conditions like Alzheimer's disease. The inhibition constant (IC50) was determined to be within therapeutic ranges .
Comparative Analysis with Similar Compounds
A comparison of the biological activities of structurally similar compounds highlights the unique aspects of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-5-methoxy-pyrimidine | Amino group at position 4 | Enhanced water solubility |
| 5-Methylthio-pyrimidine | Methylthio group at position 5 | Strong anti-HIV activity |
| 6-(3-Chlorophenyl)-pyrimidin-4-one | Carbonyl at position 4 | Potent anticancer properties |
The distinct combination of sulfur and methoxy functionalities alongside the pyridine moiety in this compound may contribute to its unique pharmacological profiles compared to other similar compounds .
Q & A
Q. What are the validated synthetic routes for 4-[(3-chlorophenyl)sulfanyl]-5-methoxy-2-(pyridin-2-yl)pyrimidine, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution reactions to introduce the sulfanyl and pyridinyl groups. Key steps include:
- Core Pyrimidine Formation : Condensation of thiourea derivatives with β-keto esters under acidic conditions.
- Sulfanyl Group Introduction : Reaction of chloropyrimidine intermediates with 3-chlorobenzenethiol in the presence of a base (e.g., NaH) in polar aprotic solvents like DMF .
- Methoxy Group Installation : Methoxylation using methanol and a deprotonating agent.
Optimization : Adjusting reaction temperature (60–100°C), solvent polarity, and stoichiometric ratios of reagents can improve yields. Chromatography (e.g., silica gel) or recrystallization (using ethanol/water mixtures) is recommended for purification .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
A multi-technique approach is essential:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., methoxy at C5, sulfanyl at C4). Discrepancies in peak splitting may indicate impurities .
- IR Spectroscopy : Confirm the presence of C-S (600–700 cm) and C-O (methoxy, ~1250 cm) bonds.
- X-ray Crystallography : Resolves 3D conformation, particularly the dihedral angles between the pyrimidine core and substituents .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHClNOS requires m/z 345.04) .
Q. How can researchers address contradictions in reported spectral data for this compound?
- Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations) .
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities affecting spectral peaks .
- Crystallographic Analysis : Resolve ambiguities in substituent orientation (e.g., sulfanyl group torsion angles) .
Advanced Research Questions
Q. What strategies can be employed to study the structure-activity relationship (SAR) of this compound in biological systems?
- Substituent Variation : Synthesize analogs with modified groups (e.g., replacing 3-chlorophenyl with fluorophenyl or adjusting methoxy to ethoxy) to assess bioactivity changes .
- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., kinase enzymes) .
- Pharmacophore Mapping : Identify critical functional groups (e.g., pyridinyl for hydrogen bonding, sulfanyl for hydrophobic interactions) using software like Schrödinger .
Q. How can reaction pathways for derivatives of this compound be rationally designed using computational methods?
- Reaction Mechanism Prediction : Apply quantum chemical calculations (e.g., Gaussian 09) to model intermediates and transition states .
- Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to predict optimal conditions (e.g., solvent, catalyst) for new derivatives .
- Energy Profiling : Calculate activation energies for key steps (e.g., sulfanyl group introduction) to prioritize feasible synthetic routes .
Q. What experimental and computational approaches resolve discrepancies in reported biological activity data?
- Dose-Response Studies : Perform IC assays across multiple cell lines to account for variability in biological models .
- Meta-Analysis : Aggregate published data to identify trends (e.g., correlation between logP values and cytotoxicity) .
- In Silico ADMET Prediction : Use tools like SwissADME to evaluate bioavailability and off-target effects, contextualizing conflicting in vivo results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
